molecular formula C6H11N3O B1327130 1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine CAS No. 1042505-40-7

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Cat. No. B1327130
M. Wt: 141.17 g/mol
InChI Key: WBHVOQXHRCGQTP-UHFFFAOYSA-N
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Description

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine (abbreviated as 3-EOMA) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the oxadiazole class of compounds, which are known for their ability to form stable, non-covalent complexes with other molecules. 3-EOMA has been found to have several unique properties, including its ability to form complexes with a range of other molecules, its relatively low toxicity, and its ability to modulate the activity of enzymes and receptors.

Scientific Research Applications

Chemical Reactions and Synthesis

Compounds related to 1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine have been studied for their interesting chemical reactions. For instance, Jäger et al. (2002) explored a ring-fission and C–C bond cleavage reaction with N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, showing the complexity and versatility of these compounds in chemical synthesis (Jäger et al., 2002).

Corrosion Inhibition

1,3,4-oxadiazole derivatives, closely related to the compound , have been studied for their corrosion inhibition properties. A study by Ammal et al. (2018) on benzimidazole bearing 1,3,4-oxadiazoles showed their effectiveness in inhibiting corrosion on mild steel surfaces, highlighting their potential in industrial applications (Ammal et al., 2018).

Reaction with Hydroxylamine

Suyama et al. (1994) investigated the reaction of compounds containing the 1,2,4-oxadiazole ring with hydroxylamine, demonstrating the chemical reactivity and potential for creating new derivatives (Suyama et al., 1994).

Histamine H3 Receptor Antagonists

Novel 1,2,4-oxadiazoles, which share a structural similarity with the compound , have been developed as potent and selective histamine H3 receptor antagonists. A study by Clitherow et al. (1996) highlighted their potential in pharmacological applications (Clitherow et al., 1996).

Synthesis and Characterization

Research by Shimoga et al. (2018) focused on the synthesis and characterization of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound structurally related to 1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine. This work contributes to understanding the properties and potential applications of such compounds (Shimoga et al., 2018).

Antimicrobial Studies

Khalid et al. (2016) synthesized and evaluated N-substituted derivatives of 1,3,4-oxadiazoles for their antimicrobial properties, illustrating the biological activity and potential therapeutic applications of these compounds (Khalid et al., 2016).

Safety And Hazards

The safety and hazards associated with 1,2,4-oxadiazoles can also vary depending on the specific compound. For example, 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation4.


properties

IUPAC Name

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-5-8-6(4-7-2)10-9-5/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHVOQXHRCGQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

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